4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzamide core substituted with an azepane-1-sulfonyl group and a 3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-8-7-9-19-20(16)24(2)22(29-19)23-21(26)17-10-12-18(13-11-17)30(27,28)25-14-5-3-4-6-15-25/h7-13H,3-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDBNJDETICJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common route involves the following steps:
Formation of the azepane-1-sulfonyl intermediate: This step involves the reaction of azepane with sulfonyl chloride in the presence of a base such as triethylamine in dichloromethane under an inert atmosphere at low temperatures.
Coupling with benzamide: The azepane-1-sulfonyl intermediate is then coupled with benzamide derivatives under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepane-1-sulfonyl)benzoic acid
- 4-(azepane-1-sulfonyl)aniline
Uniqueness
4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features several functional groups that are often associated with biological activity:
- Aryl sulfonamide group : Known for its antibacterial properties.
- Benzothiazole moiety : Associated with various pharmacological effects including anticancer and anti-inflammatory activities.
- Azepane ring : Contributes to the compound's structural complexity and potential interactions with biological targets.
Enzyme Inhibition
Sulfonamide compounds are also recognized for their ability to inhibit various enzymes. For example, studies on related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE) . Given the structural characteristics of this compound, it is plausible that it may exhibit similar enzyme inhibitory effects.
Case Studies and Experimental Findings
While direct studies on the specific compound are scarce, related research provides insight into its potential biological activities:
- Urease Inhibition : Compounds with sulfonamide functionalities have shown promising results as urease inhibitors. A study reported IC50 values ranging from 0.63 µM to 6.28 µM for various derivatives against urease, suggesting that modifications in the structure can enhance inhibitory potency .
- Antibacterial Screening : A comprehensive evaluation of sulfonamide derivatives indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings underscore the potential for this compound to possess similar properties .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of a compound is crucial for evaluating its therapeutic potential. Theoretical models can predict parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, computational tools like SwissADME can provide insights into the permeability and bioavailability of new compounds based on their chemical structure .
Q & A
Q. What experimental techniques are recommended to confirm the molecular structure of this compound?
To validate the molecular structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the connectivity of the azepane, sulfonyl, benzamide, and benzothiazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve the stereochemistry of the (2E)-configured benzothiazol-2-ylidene group and confirm intermolecular interactions .
- FT-IR Spectroscopy : Identify characteristic functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .
Q. How can reaction conditions be optimized for synthesizing this compound?
Key methodological considerations:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonamide coupling efficiency .
- Catalyst Screening : Test bases like NaOH or KCO to improve nucleophilic substitution in sulfonylation steps .
- Temperature Control : Maintain reflux conditions (~80–110°C) for cyclization of the benzothiazole ring .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (e.g., molar ratios, reaction time) and minimize trial runs .
Q. What are the primary stability concerns for this compound under experimental conditions?
- pH Sensitivity : The sulfonamide group may hydrolyze under strongly acidic or basic conditions. Use buffered solutions (pH 6–8) for biological assays .
- Light and Heat : Monitor degradation via HPLC under UV light (λ = 254 nm) and elevated temperatures (>60°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Analog Synthesis : Prepare derivatives by modifying the azepane ring (e.g., substituting with piperidine or morpholine) and the benzothiazole substituents (e.g., varying methyl/methoxy groups) .
- Enzyme Inhibition Assays : Test analogs against kinases or proteases using fluorescence-based activity assays (e.g., ADP-Glo™ for ATPase activity) .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets such as carbonic anhydrase (sulfonamide-sensitive) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can computational methods enhance mechanistic understanding of its enzyme inhibition?
- Molecular Dynamics (MD) Simulations : Model the sulfonamide-enzyme interaction over 100+ ns to assess binding stability and water displacement .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate energy barriers for catalytic steps disrupted by the compound’s binding .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with sulfonyl oxygen) using tools like Schrödinger’s Phase .
Q. What advanced techniques characterize its pharmacokinetic properties?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Caco-2 Permeability Tests : Assess intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .
- Plasma Protein Binding : Determine unbound fraction via equilibrium dialysis or ultrafiltration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
